molecular formula C16H22O5 B13595288 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde

Cat. No.: B13595288
M. Wt: 294.34 g/mol
InChI Key: NVFHYWPVSFQMCN-UHFFFAOYSA-N
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Description

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is an organic compound characterized by its complex structure, which includes methoxymethoxy groups and a methylbutenyl side chain attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using methoxymethyl (MOM) groups, followed by the introduction of the methylbutenyl side chain through a series of reactions such as alkylation or Heck coupling. The final step usually involves the formation of the benzaldehyde moiety through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the methoxymethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products

    Oxidation: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzoic acid.

    Reduction: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzyl alcohol.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylbutenyl side chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: Lacks the methylbutenyl side chain, resulting in different chemical properties and reactivity.

    3-(3-Methylbut-2-en-1-yl)benzaldehyde: Lacks the methoxymethoxy groups, affecting its solubility and reactivity.

    2,4-Bis(methoxymethoxy)benzaldehyde: Lacks the methylbutenyl side chain, impacting its biological activity.

Uniqueness

2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is unique due to the combination of methoxymethoxy groups and a methylbutenyl side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3

InChI Key

NVFHYWPVSFQMCN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C

Origin of Product

United States

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